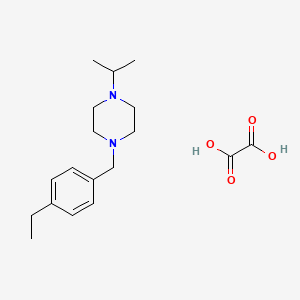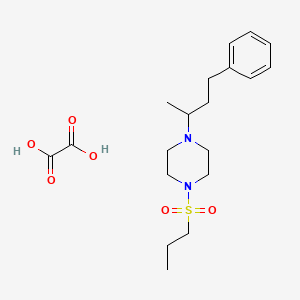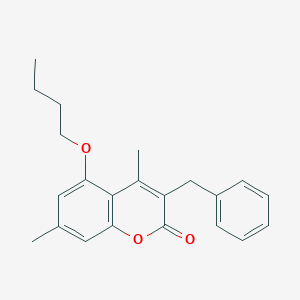![molecular formula C21H23NO5 B3947910 1-methyl-2-oxo-2-phenylethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B3947910.png)
1-methyl-2-oxo-2-phenylethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate
Overview
Description
1-methyl-2-oxo-2-phenylethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate, also known as MMOP or MMOPP, is a synthetic compound that has been the subject of scientific research due to its potential use in various applications. MMOP is a derivative of 2-oxo-2-phenylethyl acetic acid and has a molecular weight of 441.5 g/mol.
Mechanism of Action
The mechanism of action of 1-methyl-2-oxo-2-phenylethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-methyl-2-oxo-2-phenylethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate in lab experiments is that it has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment. However, one limitation is that the mechanism of action is not fully understood, which could make it difficult to optimize its use in cancer treatment.
Future Directions
There are several future directions for research on 1-methyl-2-oxo-2-phenylethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate. One area of research could be to further investigate the mechanism of action of this compound. Another area of research could be to study the potential use of this compound in combination with other chemotherapy drugs. Additionally, research could be conducted to optimize the use of this compound in cancer treatment, such as determining the optimal dosage and administration route.
Scientific Research Applications
1-methyl-2-oxo-2-phenylethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate has been studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. This compound has been shown to have anti-cancer properties and has been studied for its potential use as a chemotherapy drug.
properties
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 5-(2-methoxyanilino)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-15(21(25)16-9-4-3-5-10-16)27-20(24)14-8-13-19(23)22-17-11-6-7-12-18(17)26-2/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTBYBWLOUOTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)CCCC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 4-[4-(2-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B3947840.png)
![5-[4-(benzylsulfonyl)-1-piperazinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B3947841.png)

![N~1~-(4-bromophenyl)-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B3947849.png)



![1-[(4-fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine oxalate](/img/structure/B3947894.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B3947916.png)
![2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B3947923.png)
